molecular formula C13H13F2N3 B2821250 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1379169-69-3

2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B2821250
CAS No.: 1379169-69-3
M. Wt: 249.265
InChI Key: YIWYYJSTUDOPBR-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2,4-difluorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include continuous flow processes, the use of more efficient catalysts, and solvent recycling to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .

Mechanism of Action

The mechanism by which 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated imidazo-pyridines and related heterocycles, such as:

Uniqueness

What sets 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine apart is its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3/c14-8-1-3-10(11(15)5-8)12-7-18-6-9(16)2-4-13(18)17-12/h1,3,5,7,9H,2,4,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWYYJSTUDOPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2CC1N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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